REACTION_CXSMILES
|
ClN1C=C[CH:5]=[CH:4]N1.Cl[C:9]1[CH:10]=[CH:11][C:12](=[O:16])N(C)[CH:14]=1.ClC1N=NC(C(C)(C)C)=CC=1.Cl[C:29]1[N:30]=[N:31][C:32]([O:35][CH3:36])=[CH:33][CH:34]=1>N1C=CC=CC=1>[CH3:36][O:35][C:32]1[N:31]=[N:30][C:29]([C:14]2[CH:5]=[CH:4][C:11]([CH:12]=[O:16])=[CH:10][CH:9]=2)=[CH:34][CH:33]=1
|
Name
|
2-chloropyridazine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClN1NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(N(C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following compounds were synthesized in the same procedures as in the Preparation Example 2 except
|
Name
|
|
Type
|
|
Smiles
|
COC=1N=NC(=CC1)C1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |